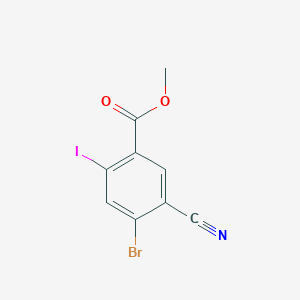

Methyl 4-bromo-5-cyano-2-iodobenzoate

説明

Systematic IUPAC Nomenclature and Molecular Formula

Methyl 4-bromo-5-cyano-2-iodobenzoate is a polyhalogenated benzoate ester with the systematic IUPAC name methyl 4-bromo-5-cyano-2-iodobenzoate . Its molecular formula is $$ \text{C}{10}\text{H}{5}\text{BrINO}_{2} $$, with a molar mass of 424.46 g/mol. The numbering of substituents follows the benzoic acid backbone, with bromine at position 4, iodine at position 2, and a cyano group at position 5. The methyl ester functional group is attached to the carboxylate oxygen.

Table 1: Molecular Identity

| Property | Value |

|---|---|

| IUPAC Name | Methyl 4-bromo-5-cyano-2-iodobenzoate |

| Molecular Formula | $$ \text{C}{10}\text{H}{5}\text{BrINO}_{2} $$ |

| Molar Mass | 424.46 g/mol |

Structural Characterization

X-ray Crystallographic Analysis of Halogen Substituent Positioning

While direct X-ray crystallographic data for methyl 4-bromo-5-cyano-2-iodobenzoate is not explicitly available in the provided sources, analogous compounds like 5-bromo-4-iodo-2-methylaniline (reported in ) reveal key structural trends. In such systems:

- Halogen atoms (Br, I) adopt positions that minimize steric hindrance, with iodine’s larger atomic radius causing slight distortions in the benzene ring.

- The ester group’s oxygen atoms participate in weak intermolecular interactions, influencing crystal packing.

For methyl 4-bromo-5-cyano-2-iodobenzoate, the bromine and iodine substituents are expected to occupy para and ortho positions relative to the ester group, respectively, based on synthetic precedents.

Nuclear Magnetic Resonance (NMR) Spectral Fingerprinting

NMR data for structurally related compounds provide insights into this derivative:

- $$ ^1\text{H} $$-NMR : The aromatic proton at position 3 (adjacent to iodine) typically resonates downfield ($$ \delta \approx 8.1–8.3 $$ ppm) due to the electron-withdrawing effect of iodine. Protons near the cyano group ($$ \text{-C}\equiv\text{N} $$) exhibit slight upfield shifts ($$ \delta \approx 7.4–7.6 $$ ppm).

- $$ ^{13}\text{C} $$-NMR : Key signals include the ester carbonyl ($$ \delta \approx 165–168 $$ ppm), cyano carbon ($$ \delta \approx 115–118 $$ ppm), and halogenated aromatic carbons ($$ \delta \approx 125–135 $$ ppm).

Table 2: Representative NMR Data

| Position | $$ ^1\text{H} $$-NMR ($$\delta$$, ppm) | $$ ^{13}\text{C} $$-NMR ($$\delta$$, ppm) |

|---|---|---|

| C-2 (I) | - | 98–102 (C-I) |

| C-4 (Br) | - | 120–125 (C-Br) |

| C-5 (CN) | - | 115–118 (C≡N) |

| COOCH₃ | 3.9–4.1 (s, 3H) | 165–168 (C=O) |

Infrared (IR) Spectroscopy of Cyano and Ester Functional Groups

IR spectroscopy confirms critical functional groups:

- Cyano Group : A sharp absorption band at $$ \sim 2230 \, \text{cm}^{-1} $$ ($$ \text{C}\equiv\text{N} $$).

- Ester Group : Strong $$ \text{C=O} $$ stretching at $$ \sim 1720 \, \text{cm}^{-1} $$ and $$ \text{C-O} $$ vibrations at $$ 1250–1100 \, \text{cm}^{-1} $$.

- Aromatic C-H : Bending modes at $$ \sim 700–900 \, \text{cm}^{-1} $$.

Comparative Analysis with Structural Isomers

Ethyl 4-bromo-5-cyano-2-iodobenzoate, a structural isomer with an ethyl ester group ($$ \text{C}{11}\text{H}{7}\text{BrINO}_{2} $$), differs in the following aspects:

Table 3: Methyl vs. Ethyl Ester Comparison

| Property | Methyl Ester | Ethyl Ester |

|---|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}{5}\text{BrINO}_{2} $$ | $$ \text{C}{11}\text{H}{7}\text{BrINO}_{2} $$ |

| Molar Mass | 424.46 g/mol | 438.50 g/mol |

| Boiling Point | Higher (methyl’s lower MW) | Lower (ethyl’s higher MW) |

| Reactivity | Faster ester hydrolysis | Slower due to steric effects |

The ethyl variant’s larger ester group slightly reduces electrophilicity at the carbonyl carbon, impacting its reactivity in nucleophilic acyl substitutions.

特性

IUPAC Name |

methyl 4-bromo-5-cyano-2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrINO2/c1-14-9(13)6-2-5(4-12)7(10)3-8(6)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGLDIOZIUXKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1)C#N)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-5-cyano-2-iodobenzoate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of a benzoic acid derivative, followed by esterification and cyanation reactions. The Suzuki–Miyaura coupling reaction is often employed in the synthesis of such compounds due to its mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production of Methyl 4-bromo-5-cyano-2-iodobenzoate may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

Methyl 4-bromo-5-cyano-2-iodobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Reduction Reactions: The cyano group can be reduced to an amine or other functional groups under appropriate conditions.

Oxidation Reactions: The ester group can be oxidized to a carboxylic acid or other derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include organometallic compounds, halides, and other nucleophiles or electrophiles.

Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzoic acid derivatives, while reduction reactions can produce amines or other reduced forms of the compound.

科学的研究の応用

Methyl 4-bromo-5-cyano-2-iodobenzoate has diverse applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in various chemical reactions.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of Methyl 4-bromo-5-cyano-2-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor or intermediate in various chemical reactions, influencing the formation of new chemical bonds and the modification of existing ones. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Key Characteristics:

- Substituent Effects: The iodine atom (ortho to the ester) and bromine (para to the cyano group) introduce steric bulk and electronic effects. The cyano group (meta to iodine) is a strong electron-withdrawing group (EWG), polarizing the aromatic ring and directing further reactivity .

- Synthetic Utility : Such polyhalogenated benzoates are valuable intermediates in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions .

Comparison with Similar Compounds

The compound is compared to structurally analogous benzoate derivatives to highlight substituent-driven differences in properties and reactivity.

Methyl 5-bromo-4-fluoro-2-iodobenzoate (C₈H₅BrFIO₂)

- Substituents : Bromine (position 5), fluorine (position 4), iodine (position 2).

- Molecular Weight : ~353.98 g/mol.

- Key Differences: Fluorine (electron-withdrawing but less polar than cyano) reduces ring deactivation compared to the cyano group in the target compound. Reactivity: Fluorine’s small size minimizes steric hindrance, favoring electrophilic substitution at position 3. In contrast, the cyano group in the target compound enhances electrophilic substitution at position 6 (para to cyano).

Methyl 2-amino-4-bromobenzoate (C₈H₈BrNO₂)

- Substituents: Amino (position 2), bromine (position 4).

- Molecular Weight : ~246.06 g/mol.

- Key Differences: The amino group (electron-donating) activates the ring toward electrophilic substitution, contrasting with the deactivating cyano group in the target compound. Applications: Amino-substituted benzoates are common in drug synthesis (e.g., antihypertensives), whereas cyano/iodo derivatives are preferred for coupling reactions .

4-Iodoanisole (C₇H₇IO)

- Substituents : Methoxy (position 4), iodine (position 1).

- Molecular Weight : 234.04 g/mol.

- Physical Properties : Melting point = 48–51°C; boiling point = 237°C.

- Key Differences: The absence of ester and cyano groups reduces polarity, resulting in lower melting points compared to the target compound (predicted mp >100°C due to multiple EWGs).

Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate (hypothetical structure from )

- Substituents : Bromine (position 5), chlorine (position 2), fluorine (position 4), iodine (position 3).

- Key Differences: Additional chlorine increases steric hindrance, reducing reactivity in coupling reactions. The target compound’s cyano group offers a unique site for nucleophilic attack (e.g., hydrolysis to carboxylic acid).

Data Tables

Table 1: Molecular and Physical Properties Comparison

生物活性

Methyl 4-bromo-5-cyano-2-iodobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial and antifungal properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Methyl 4-bromo-5-cyano-2-iodobenzoate features several notable substituents that contribute to its biological activity:

- Bromine (Br) : Enhances reactivity and can influence enzyme interactions.

- Iodine (I) : Increases lipophilicity, potentially improving membrane permeability.

- Cyano (CN) : Acts as an electron-withdrawing group, which may enhance binding affinity to biological targets.

Antibacterial Activity

Methyl 4-bromo-5-cyano-2-iodobenzoate has demonstrated notable antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus.

Efficacy Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 4 |

| Staphylococcus aureus | 8 |

| Klebsiella pneumoniae | 16 |

These results indicate that the compound is effective at relatively low concentrations, suggesting strong antibacterial potential.

Antifungal Activity

In addition to its antibacterial effects, the compound exhibits antifungal activity. Studies have shown it to be effective against common fungal pathogens, although specific MIC values are less documented compared to bacterial strains.

The biological activity of methyl 4-bromo-5-cyano-2-iodobenzoate is primarily attributed to its interaction with specific molecular targets. The presence of halogens and a cyano group allows for:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.

- Cellular Signaling Modulation : It could affect signaling pathways that regulate bacterial growth and virulence.

Case Study: Interaction with DNA Gyrase

Research indicates that methyl 4-bromo-5-cyano-2-iodobenzoate can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. In a comparative study:

| Compound | IC50 (µM) | E. coli Gyrase Inhibition |

|---|---|---|

| Methyl 4-bromo-5-cyano-2-iodobenzoate | 2.91 | Moderate |

| Ciprofloxacin | 0.49 | High |

This indicates that while methyl 4-bromo-5-cyano-2-iodobenzoate is less potent than ciprofloxacin, it still possesses significant inhibitory activity.

Comparative Analysis with Similar Compounds

The compound's unique structural features set it apart from similar compounds in terms of biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-bromo-5-cyano-2-iodobenzoate | Contains bromine, iodine, cyano | Exhibits significant antibacterial and anticancer activity |

| Ethyl 2-bromo-5-cyano-4-iodobenzoate | Bromine and iodine at different positions | Different biological activity profile |

| Methyl 3-bromo-4-cyano-benzoate | Similar cyano group | Lacks iodine; different reactivity |

Q & A

Basic Questions

Q. What are effective synthetic strategies for Methyl 4-bromo-5-cyano-2-iodobenzoate?

- Methodology :

- Stepwise halogenation : Introduce halogens sequentially to avoid steric clashes. For example, bromination at position 4 can be achieved using Br₂ with a Lewis acid (e.g., FeBr₃), followed by iodination at position 2 via Ullmann coupling or electrophilic substitution .

- Cyano group introduction : Nitrile formation can occur via Rosenmund-von Braun reaction using CuCN on a brominated precursor, ensuring regioselectivity .

- Esterification : Methyl ester formation via Fischer esterification (methanol/H⁺) or carboxylate activation (DCC/DMAP) .

Q. How can the compound be characterized spectroscopically and structurally?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent effects. The deshielding of aromatic protons adjacent to electron-withdrawing groups (e.g., CN, I) aids in structural confirmation .

- IR : Confirm ester (C=O stretch ~1700 cm⁻¹), nitrile (C≡N ~2240 cm⁻¹), and halogen (C-I ~500 cm⁻¹) functional groups .

Advanced Research Questions

Q. How do competing reactivities of bromo, iodo, and cyano groups influence cross-coupling reactions?

- Reactivity hierarchy : Iodo groups are more reactive than bromo in Pd-catalyzed couplings (e.g., Suzuki). Use selective conditions (e.g., low temperature, Pd(PPh₃)₄) to target the iodo substituent first .

- Cyano stability : Avoid basic conditions in coupling reactions to prevent nitrile hydrolysis. Use anhydrous solvents (THF, DMF) and inert atmospheres .

- Case study : In Ullmann coupling, CuI/1,10-phenanthroline selectively activates the iodo group, leaving bromo and cyano intact .

Q. What strategies mitigate steric hindrance during functionalization of the benzoate core?

- Directed ortho-metalation : Use a directing group (e.g., ester) with LiTMP to functionalize sterically hindered positions .

- Microwave-assisted synthesis : Enhance reaction rates and yields in crowded systems by reducing side reactions .

- Protection/deprotection : Temporarily protect the cyano group (e.g., as a silyl ether) during halogenation to reduce steric interference .

Q. How can data discrepancies in reaction yields be resolved for this compound?

- Controlled variable testing : Replicate reactions under varying conditions (e.g., catalyst loading, solvent polarity) to identify optimal parameters. For example, Pd(OAc)₂ vs. PdCl₂ in Suzuki couplings may yield divergent results due to ligand exchange .

- Analytical validation : Cross-validate purity via HPLC and mass spectrometry to rule out impurities affecting yield calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。